[4-(3-methoxyphenyl)piperazin-1-yl][1-(1H-tetrazol-1-yl)cyclohexyl]methanone
Description
[4-(3-methoxyphenyl)piperazin-1-yl][1-(1H-tetrazol-1-yl)cyclohexyl]methanone is a complex organic compound featuring a piperazine ring substituted with a 3-methoxyphenyl group and a cyclohexylmethanone moiety linked to a tetrazole ring. This structural combination confers unique physicochemical and biological properties. The methoxy group at the 3-position on the phenyl ring enhances electron-donating effects, while the tetrazole moiety mimics carboxylic acids, enabling hydrogen bonding and ionic interactions with biological targets .
Properties
IUPAC Name |
[4-(3-methoxyphenyl)piperazin-1-yl]-[1-(tetrazol-1-yl)cyclohexyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O2/c1-27-17-7-5-6-16(14-17)23-10-12-24(13-11-23)18(26)19(8-3-2-4-9-19)25-15-20-21-22-25/h5-7,14-15H,2-4,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUASBZODCQBEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3(CCCCC3)N4C=NN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3-methoxyphenyl)piperazin-1-yl][1-(1H-tetrazol-1-yl)cyclohexyl]methanone typically involves multiple steps, including the formation of the piperazine ring, the introduction of the methoxyphenyl group, and the attachment of the tetrazole ring to the cyclohexylmethanone moiety. Common synthetic routes include:
Formation of Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of Methoxyphenyl Group: The methoxyphenyl group can be introduced via nucleophilic aromatic substitution reactions using methoxybenzene and suitable leaving groups.
Attachment of Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of nitriles with azides under acidic conditions.
Coupling Reactions: The final step involves coupling the piperazine derivative with the tetrazole-cyclohexylmethanone moiety using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of automated synthesizers can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
[4-(3-methoxyphenyl)piperazin-1-yl][1-(1H-tetrazol-1-yl)cyclohexyl]methanone undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.
Reduction: The ketone group in the cyclohexylmethanone moiety can be reduced to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-(3-methoxyphenyl)piperazin-1-yl][1-(1H-tetrazol-1-yl)cyclohexyl]methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its interactions with various biological targets, including enzymes and receptors. It serves as a tool for understanding the mechanisms of action of different biological processes and for the development of new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise in the treatment of various diseases, including neurological disorders, cardiovascular diseases, and cancer.
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical reactions. Its unique properties make it a valuable component in the production of high-performance materials and in the optimization of industrial processes.
Mechanism of Action
The mechanism of action of [4-(3-methoxyphenyl)piperazin-1-yl][1-(1H-tetrazol-1-yl)cyclohexyl]methanone involves its interaction with specific molecular targets, including enzymes and receptors. The piperazine ring and the tetrazole moiety play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The compound can inhibit or activate specific pathways, depending on the nature of the target and the context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared with structurally related piperazine-tetrazole derivatives. Key differences in substituent positions, functional groups, and biological activities are summarized below:
Table 1: Structural and Functional Comparison
Key Insights
Substituent Position Effects :
- The 3-methoxyphenyl group in the target compound offers optimal electronic and steric interactions for receptor binding compared to 2-methoxy () or halogenated analogs () .
- Bromine in ’s compound increases lipophilicity and may enhance blood-brain barrier penetration .
Tetrazole vs. Carboxylic Acid Mimicry :
- The tetrazole group in the target compound provides stronger ionic interactions than carboxylic acids, as seen in ’s methyl-tetrazole derivative .
Cyclohexyl vs. Aromatic Moieties :
- The cyclohexyl group reduces aromatic stacking interactions but improves solubility and bioavailability compared to phenyl-substituted analogs () .
Synthetic Complexity: Multi-step syntheses involving cycloaddition for tetrazole formation () are common, but the target compound’s cyclohexylmethanone coupling requires precise base-catalyzed conditions .
Biological Activity
The compound [4-(3-methoxyphenyl)piperazin-1-yl][1-(1H-tetrazol-1-yl)cyclohexyl]methanone is a synthetic organic molecule that exhibits potential biological activities due to its unique structural features. It incorporates a piperazine ring and a tetrazole moiety, both of which are known for their interactions with various biological targets, making this compound of significant interest in medicinal chemistry.
Structural Characteristics
The compound's structure can be broken down into key components:
- Piperazine Ring : Often associated with activity at serotonin and dopamine receptors, which are critical in treating psychiatric disorders.
- Tetrazole Moiety : Linked to various biological activities, including antimicrobial and anticancer effects.
Pharmacological Profiles
Research indicates that compounds similar to this one have demonstrated a range of pharmacological properties:
- Anxiolytic and Antidepressant Effects : Piperazine derivatives are frequently studied for their potential to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in anxiety and depression treatment .
- Anticancer Properties : Tetrazole derivatives have been linked to anticancer activity, as they can interact with cellular mechanisms involved in tumor growth and metastasis .
Case Studies and Research Findings
A variety of studies have explored the biological activities of piperazine and tetrazole-containing compounds:
- Antidepressant Activity : A study highlighted the ability of piperazine derivatives to act on serotonin receptors, showing promise in alleviating depressive symptoms .
- Antimicrobial Effects : Research has indicated that tetrazole derivatives exhibit significant antimicrobial activity against various pathogens, suggesting potential applications in treating infections .
- Anticancer Activity : In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines, indicating their potential as anticancer agents .
Synthesis Methods
The synthesis of This compound typically involves several steps:
- Formation of the Piperazine Core : This is achieved through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
- Substitution with Methoxyphenyl Group : The piperazine core is reacted with 3-methoxyphenyl halide.
- Introduction of Tetrazole Moiety : The final step involves acylation with a tetrazole-containing acyl chloride.
Predictive Modeling
Predictive modeling tools like PASS (Prediction of Activity Spectra for Substances) can provide insights into the potential biological activities based on the compound's structural features. Such models suggest that this compound may possess multiple pharmacological activities due to its structural diversity .
Comparative Analysis
A comparison table illustrates the biological activities associated with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Piperazine Derivatives | Methoxy group on phenyl | Antidepressant, Anxiolytic |
| Tetrazole Derivatives | Various substituents | Antimicrobial, Anticancer |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
